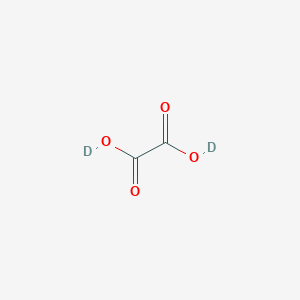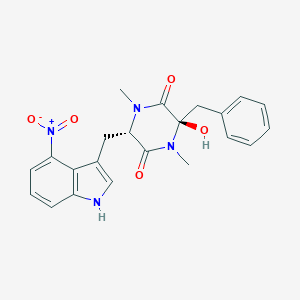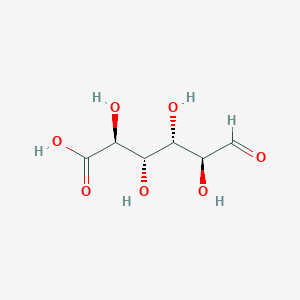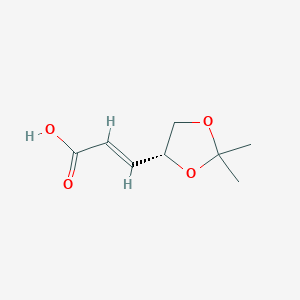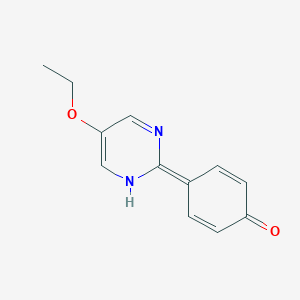
4-(5-Ethoxypyrimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethoxypyrimidin-2-yl)phenol, also known as ETPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETPP is a derivative of pyrimidine and phenol, and its chemical structure consists of a pyrimidine ring attached to a phenol group via an ethoxy group.
Wissenschaftliche Forschungsanwendungen
4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(5-Ethoxypyrimidin-2-yl)phenol has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In material science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been explored for its ability to act as a corrosion inhibitor and a dye for organic solar cells. In environmental science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential use as a pesticide and a water treatment agent.
Wirkmechanismus
The mechanism of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications is not fully understood. However, some studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(5-Ethoxypyrimidin-2-yl)phenol has also been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(5-Ethoxypyrimidin-2-yl)phenol has been reported to induce cell death in cancer cells and to inhibit the replication of viruses such as HIV and hepatitis C. In animal studies, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to reduce inflammation and tumor growth. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Ethoxypyrimidin-2-yl)phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity in vitro and in vivo. However, 4-(5-Ethoxypyrimidin-2-yl)phenol also has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, 4-(5-Ethoxypyrimidin-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in clinical settings are not known.
Zukünftige Richtungen
There are several future directions for research on 4-(5-Ethoxypyrimidin-2-yl)phenol. One area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based anticancer drugs. Several studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol and its derivatives may have potent anticancer activity, and further research is needed to optimize their efficacy and safety. Another area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based materials for use in various applications, such as corrosion inhibition and solar cell dyeing. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications and to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of 4-(5-Ethoxypyrimidin-2-yl)phenol involves the reaction of 5-ethoxypyrimidine-2,4-dione with phenol in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting 4-(5-Ethoxypyrimidin-2-yl)phenol product can be purified by recrystallization or chromatography techniques.
Eigenschaften
CAS-Nummer |
121554-73-2 |
|---|---|
Produktname |
4-(5-Ethoxypyrimidin-2-yl)phenol |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |
InChI-Schlüssel |
LPZAGVCKPRWHAW-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
SMILES |
CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
Synonyme |
Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



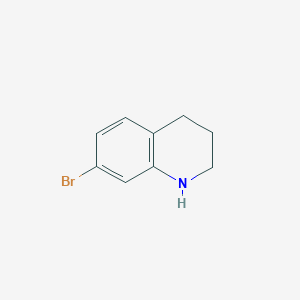
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
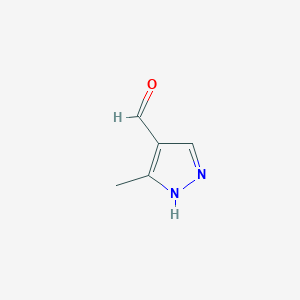
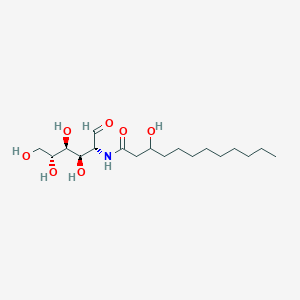
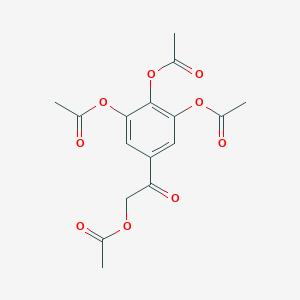
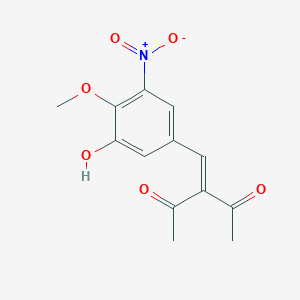
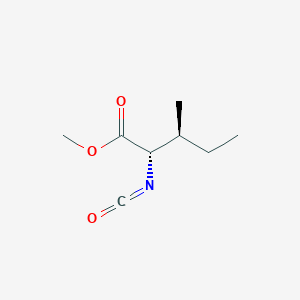
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)

